m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol
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Overview
Description
m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol: is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by a pyrrolidine ring attached to a phenol group, making it a versatile molecule in various chemical reactions and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation, crystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions: m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Phenol, m-(1-methyl-3-propyl-3-pyrrolidinyl)-, isobutyrate
- 3-(3-Isobutyl-3-pyrrolidinyl)phenol
- 1-Methyl-3-phenyl-3-pyrrolidinyl propionate
Uniqueness: m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyrrolidine ring and phenol group contribute to its versatility and effectiveness in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
38906-43-3 |
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Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-[1-methyl-3-(2-methylpropyl)pyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-12(2)10-15(7-8-16(3)11-15)13-5-4-6-14(17)9-13/h4-6,9,12,17H,7-8,10-11H2,1-3H3 |
InChI Key |
LOZPKIOFRLDEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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